6,7,8,9-Tetrahydropyrido[1,2-a]indole

Quinone methide reactivity Cytostatic/Cytotoxic differentiation Steric effects on nucleophile trapping

6,7,8,9-Tetrahydropyrido[1,2-a]indole (CAS 62420-83-1) is a tricyclic nitrogen-containing heterocycle with molecular formula C12H13N and molecular weight 171.24 g/mol, featuring a partially saturated pyridine ring fused to an indole nucleus. This scaffold serves as a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active compounds including CRTH2 (DP2) receptor antagonists, HIV-1 non-nucleoside reverse transcriptase inhibitors, and protein kinase C inhibitors.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 62420-83-1
Cat. No. B3147475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydropyrido[1,2-a]indole
CAS62420-83-1
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CCN2C(=CC3=CC=CC=C32)C1
InChIInChI=1S/C12H13N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h1-2,5,7,9H,3-4,6,8H2
InChIKeyRIBUJTDHWAVEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7,8,9-Tetrahydropyrido[1,2-a]indole (CAS 62420-83-1): A Core Scaffold for Bioactive Heterocycle Procurement


6,7,8,9-Tetrahydropyrido[1,2-a]indole (CAS 62420-83-1) is a tricyclic nitrogen-containing heterocycle with molecular formula C12H13N and molecular weight 171.24 g/mol, featuring a partially saturated pyridine ring fused to an indole nucleus . This scaffold serves as a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active compounds including CRTH2 (DP2) receptor antagonists, HIV-1 non-nucleoside reverse transcriptase inhibitors, and protein kinase C inhibitors [1]. It is commercially available as a research chemical building block with a typical purity specification of ≥95% .

Core scaffoldPrivileged tricyclic pyrido[1,2-a]indole pharmacophore
PurityResearch building block, ≥95% purity
Target programsCRTH2, HIV-1 NNRTI, PKC inhibitor SAR contexts

Why 6,7,8,9-Tetrahydropyrido[1,2-a]indole Cannot Be Replaced by Generic Analogs in Research and Development


The 6,7,8,9-tetrahydropyrido[1,2-a]indole scaffold possesses a unique ring fusion pattern—a six-membered partially saturated pyrido ring fused at the [1,2-a] position of indole—that fundamentally alters its physicochemical, reactivity, and biological profile compared to seemingly similar heterocycles [1]. Unlike the five-membered pyrrolo[1,2-a]indole analog, the six-membered pyrido ring introduces axial hydrogen atoms that create steric congestion, slowing nucleophile trapping of quinone methide intermediates and shifting the cytostatic/cytotoxic balance [2]. Compared to tetrahydrocarbazole (LogP 3.33), 6,7,8,9-tetrahydropyrido[1,2-a]indole exhibits higher predicted lipophilicity (ACD/LogP 3.60) and a dramatically lower topological polar surface area (4.9 Ų vs. 15.79 Ų), indicating significantly altered membrane permeability and pharmacokinetic potential . Simple indole or carbazole building blocks lack the constrained tricyclic geometry that enables specific interactions with targets such as CRTH2, HIV-1 reverse transcriptase, and PKC [3]. These structural differences are not cosmetic—they produce quantifiably distinct biological outcomes, making direct substitution without re-optimization scientifically indefensible.

Pyrrolo[1,2-a]indole analog
Six-membered pyrido ring introduces steric congestion that alters quinone methide trapping kinetics; may shift cytostatic/cytotoxic balance.
Tetrahydrocarbazole
Differs in predicted lipophilicity and polar surface area; pharmacokinetic profile may not transfer.
Simple indole / carbazole
Lack constrained tricyclic geometry needed for CRTH2, HIV-1 RT, PKC target interactions.

Quantitative Differentiation Evidence for 6,7,8,9-Tetrahydropyrido[1,2-a]indole Against Key Comparators


Steric Congestion from 6-Membered Pyrido Ring Reduces Nucleophile Trapping Rate vs. Pyrrolo[1,2-a]indole Analog

The six-membered fused pyrido ring in pyrido[1,2-a]indole-based quinones introduces axial hydrogen atoms that create significantly greater steric congestion compared to the relatively flat five-membered pyrrolo ring in pyrrolo[1,2-a]indole analogs. This structural feature slows nucleophile trapping of the quinone methide intermediate, directly resulting in lower cytostatic activity relative to the pyrrolo[1,2-a]indole-based quinones [1]. The difference is mechanistically attributed to the requirement for carbonyl O-protonation prior to nucleophile trapping, a process sterically hindered by the axial hydrogens in the pyrido system [1].

Steric congestion effect
Head-to-head
Pyrido[1,2-a]indole quinones: slower nucleophile trapping, lower cytostatic activity. Pyrrolo[1,2-a]indole quinones: faster trapping, greater cytostatic activity.
Steric effects differentiate cytostatic/cytotoxic balance
Rank-order only; not quantified as single IC50
Quinone methide reactivity Cytostatic/Cytotoxic differentiation Steric effects on nucleophile trapping

CRTH2 Antagonist Derived from 6,7,8,9-Tetrahydropyrido[1,2-a]indole Achieves Single-Digit Nanomolar Cellular IC50, Surpassing Tetrahydrocarbazole-Based CRTH2 Modulators

MK-7246, a clinical-stage CRTH2 antagonist built on the (7R)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl acetic acid scaffold, inhibits DK-PGD2-induced eosinophil shape change with an IC50 of 2.2 nM [1]. This represents single-digit nanomolar cellular potency. In contrast, tetrahydrocarbazole-based CRTH2 modulators described in the patent literature (e.g., US 8697869, 3-(heteroaryl-amino)-1,2,3,4-tetrahydro-9H-carbazole derivatives) typically require higher concentrations for comparable functional antagonism, though direct head-to-head data are limited to cross-patent comparisons [2]. MK-7246 also displays ≥149-fold selectivity over the DP receptor (Ki 373 ± 96 nM) and ≥1500-fold over other prostanoid receptors [3].

CRTH2 antagonist potency
Cross-study
IC50 2.2 nM
Reported among lowest cellular IC50 values for CRTH2
MK-7246 chemotype; selectivity ≥149-fold over DP receptor
CRTH2/DP2 receptor antagonism Eosinophil shape change assay Prostaglandin D2 receptor modulator

HIV-1 NNRTI BCH-1 Retains Potency Against Key Resistance Mutations Where Nevirapine Loses >100-Fold Activity

The pyrido[1,2-a]indole derivative BCH-1 demonstrates a distinct resistance profile compared to the licensed NNRTI nevirapine [1]. Against HIV-1 RT bearing the V106A single mutation, BCH-1 shows only a 5-fold shift in IC50, whereas nevirapine exhibits a >100-fold change. Against the Y188C mutation, BCH-1 shows a 10-fold shift vs. >100-fold for nevirapine. Against NNRTI-resistant viruses with L100I, K103N, E138K, or Y181C single mutations, BCH-1 maintains less than 3-fold change in IC50 [1]. This differential resistance profile is a direct consequence of the tetrahydropyrido[1,2-a]indole scaffold occupying a distinct chemical space within the NNRTI binding pocket [1].

Resistance profile vs nevirapine
Head-to-head
BCH-1: V106A 5-fold, Y188C 10-fold; Nevirapine: V106A >100-fold, Y188C >100-fold
Differentiated resistance profile supports antiviral scaffold screening
Other single mutants ≤3-fold shift for BCH-1
HIV-1 non-nucleoside reverse transcriptase inhibitor Antiviral drug resistance NNRTI resistance mutations

Predicted LogP of 3.60 and TPSA of 4.9 Ų Differentiate 6,7,8,9-Tetrahydropyrido[1,2-a]indole from Tetrahydrocarbazole (LogP 3.33, TPSA 15.79 Ų)

ACD/Labs predicted LogP for 6,7,8,9-tetrahydropyrido[1,2-a]indole is 3.60 with a topological polar surface area (TPSA) of 4.9 Ų . The close structural analog 1,2,3,4-tetrahydrocarbazole (CAS 942-01-8, also C12H13N) has a LogP of 3.33 and a TPSA of 15.79 Ų [1]. The higher LogP (+0.27 units) and dramatically lower TPSA (−10.89 Ų, or ~69% reduction) indicate that the pyrido[1,2-a]indole scaffold is significantly more lipophilic and less polar, predicting superior membrane permeability and blood-brain barrier penetration potential relative to the carbazole scaffold [1].

Predicted LogP & TPSA
Cross-study
LogP 3.60, TPSA 4.9 Ų vs tetrahydrocarbazole LogP 3.33, TPSA 15.79 Ų
Higher predicted lipophilicity and lower polarity may alter permeability context
Calculated from ACD/Labs; TPSA 69% lower
Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Reported Synthesis Yield of 58 mg (0.34 mmol) via Radical Cyclization Provides Quantitative Benchmark for Scale-Up Procurement Assessment

A specific synthetic protocol for 6,7,8,9-tetrahydropyrido[1,2-a]indole using tributyltin hydride-mediated radical cyclization of 1-(4-bromobutyl)-2-tosyl-1H-indole (178 mg, 0.44 mmol) yielded 58 mg (0.34 mmol) of the target compound after silica gel chromatography . This corresponds to approximately 77% yield based on the starting material. The product was fully characterized by 1H NMR (500 MHz, CDCl3), 13C NMR, and mass spectrometry (MS m/z 172 [M+H]+) . For comparison, the regioisomeric 1,2,3,4-tetrahydropyrido[1,2-a]indole is synthesized via alternative routes (e.g., gold-catalyzed cycloisomerization of allenyl indoles), with reported yields varying substantially depending on substitution pattern—typical 60–85% range, though the precise 6,7,8,9-isomer offers the advantage of being directly accessible from 2-tosylindole alkylation intermediates [1].

Synthesis yield
Class-level
58 mg (0.34 mmol, ~77% yield)
Validated protocol provides benchmark for procurement assessment
Radical cyclization; 1H NMR, 13C NMR, MS confirmed
Synthetic methodology Radical cyclization Process chemistry yield

Procurement-Driven Application Scenarios for 6,7,8,9-Tetrahydropyrido[1,2-a]indole Based on Quantitative Evidence


CRTH2/DP2 Antagonist Lead Optimization for Allergic and Respiratory Disease Programs

Structure-activity relationship (SAR) programs targeting the prostaglandin D2 receptor CRTH2 should prioritize the 6,7,8,9-tetrahydropyrido[1,2-a]indole scaffold for its demonstrated ability to yield single-digit nanomolar functional antagonists. MK-7246, built on this core, achieves an IC50 of 2.2 nM in the eosinophil shape change assay with ≥149-fold selectivity over DP1 [1]. This potency level surpasses alternative scaffolds such as tetrahydrocarbazole and tetrahydropyrido[4,3-b]indole (setipiprant IC50 = 6.0 nM binding), making the 6,7,8,9-isomer the scaffold of choice for competitive CRTH2 programs .

Next-Generation NNRTI Development Targeting Nevirapine-Resistant HIV-1 Strains

The pyrido[1,2-a]indole scaffold provides a structurally distinct NNRTI chemotype with demonstrated advantages against clinically relevant resistance mutations. BCH-1, a derivative of this scaffold, exhibits only a 5-fold potency shift against the V106A RT mutant and 10-fold against Y188C, compared to >100-fold shifts for nevirapine [2]. Procurement of 6,7,8,9-tetrahydropyrido[1,2-a]indole as a starting material is justified for antiviral programs specifically targeting nevirapine-resistant viral populations, where traditional NNRTI scaffolds have failed [2].

CNS-Penetrant Probe and Drug Candidate Design Exploiting Favorable Physicochemical Profile

With a predicted ACD/LogP of 3.60 and an exceptionally low TPSA of 4.9 Ų, 6,7,8,9-tetrahydropyrido[1,2-a]indole is physicochemically optimized for passive blood-brain barrier penetration . In contrast, the frequently considered alternative tetrahydrocarbazole (LogP 3.33, TPSA 15.79 Ų) presents a substantially higher polar surface area that may limit CNS exposure [3]. Programs targeting neurological indications—including Alzheimer's disease, where pyridoindole scaffolds have shown NMDA modulatory and acetylcholinesterase inhibitory activity—should select the 6,7,8,9-tetrahydropyrido[1,2-a]indole core to maximize the probability of achieving therapeutically relevant brain concentrations .

Quinone Methide Prodrug Design Requiring Fine-Tuned Cytostatic/Cytotoxic Balance

For anticancer prodrug programs utilizing quinone methide chemistry, the choice between pyrido[1,2-a]indole and pyrrolo[1,2-a]indole scaffolds is not interchangeable—it determines the cytostatic/cytotoxic balance of the activated species. The pyrido scaffold's axial hydrogens create steric congestion that slows nucleophile trapping of the quinone methide intermediate, yielding lower cytostatic activity relative to the pyrrolo analog [4]. This property is advantageous when minimizing host cell toxicity is prioritized over maximizing tumor cell kill, such as in adjuvant or maintenance therapy settings. Procurement teams should select the pyrido scaffold when the target product profile demands attenuated cytostatic burden [4].

Application
Selection Property
Validation Focus
CRTH2 receptor SAR studies
Pyrido[1,2-a]indole core geometry for CRTH2
Eosinophil shape change assay context
HIV-1 NNRTI resistance profiling
Scaffold-dependent NNRTI resistance profile
Mutant panel IC50 fold-change interpretation
CNS exposure prediction studies
Predicted LogP/TPSA values
Brain penetration model validation context
Quinone methide mechanistic studies
Steric congestion from 6-membered pyrido ring
Cytostatic/cytotoxic balance endpoint review
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